Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Medicinal Chemistry Scaffold Differentiation Pharmacophore Geometry

N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1098719-20-0) is a fully synthetic, multi-heterocyclic small molecule (MF: C19H21N3O3S3; MW: 435.58 g/mol) featuring a 4-ethyl-substituted benzothiazole core linked via a 2-carboxamide bridge to a piperidine ring that is N-sulfonylated with a thiophene-2-sulfonyl group. The compound contains one undefined stereocenter at the piperidine 2-position, placing it within a chiral sulfonamide scaffold class associated with kinase and lipase inhibitor programs.

Molecular Formula C19H21N3O3S3
Molecular Weight 435.58
CAS No. 1098719-20-0
Cat. No. B2829946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
CAS1098719-20-0
Molecular FormulaC19H21N3O3S3
Molecular Weight435.58
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C19H21N3O3S3/c1-2-13-7-5-9-15-17(13)20-19(27-15)21-18(23)14-8-3-4-11-22(14)28(24,25)16-10-6-12-26-16/h5-7,9-10,12,14H,2-4,8,11H2,1H3,(H,20,21,23)
InChIKeyNHGBKFRUPXFSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1098719-20-0): Structural Identity and Procurement Profile


N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1098719-20-0) is a fully synthetic, multi-heterocyclic small molecule (MF: C19H21N3O3S3; MW: 435.58 g/mol) featuring a 4-ethyl-substituted benzothiazole core linked via a 2-carboxamide bridge to a piperidine ring that is N-sulfonylated with a thiophene-2-sulfonyl group [1]. The compound contains one undefined stereocenter at the piperidine 2-position, placing it within a chiral sulfonamide scaffold class associated with kinase and lipase inhibitor programs [1][2]. The combination of three sulfur-containing heterocycles yields a computed XLogP3 of 4.5 and a topological polar surface area (TPSA) of 144 Ų, positioning the molecule in a lipophilic–moderate polarity space distinct from common des-ethyl, regioisomeric piperidine-4-carboxamide, or methylsulfonyl congeners [3].

Why N-(4-Ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Cannot Be Replaced by In-Class Analogs


Within the benzothiazole–piperidine–sulfonamide class, even minor structural modifications produce large physicochemical and pharmacological divergence. The specific 4-ethyl substitution on the benzothiazole ring alters the electron density and steric profile of the hinge-binding heterocycle relative to 4-H, 6-methyl, or 4,6-dimethyl analogs, which has been shown in related benzothiazole kinase inhibitor series to shift target selectivity profiles [1][2]. The piperidine-2-carboxamide regioisomer places the amide bond vector at a distinct angle and distance from the sulfonamide nitrogen compared with the more common piperidine-4-carboxamide scaffold, affecting the three-dimensional pharmacophore and resulting in different XLogP3 and TPSA values that govern membrane permeability and CNS exposure potential [3]. The thiophene-2-sulfonyl group introduces a heteroaromatic sulfur atom capable of additional polar interactions not available with methylsulfonyl or phenylsulfonyl isosteres, and its Hammett electronic properties differ measurably from those of simple alkyl sulfonamides [4]. Consequently, generic substitution with a close analog bearing a different benzothiazole substitution pattern, piperidine regioisomer, or sulfonyl group can lead to loss of target engagement, altered selectivity, or unpredictable pharmacokinetics, as documented in SAR campaigns on benzothiazole sulfonamide series targeting endothelial lipase and FAAH [2][4].

Quantitative Evidence for Selecting N-(4-Ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Over Closest Analogs


Regioisomeric Advantage: Piperidine-2-Carboxamide vs. Piperidine-4-Carboxamide Scaffold

The target compound's piperidine-2-carboxamide architecture places the amide carbonyl and benzothiazole ring in a 1,2-disubstituted geometry, whereas the widely studied FAAH inhibitor 1 (CAS 326866-17-5) and related benzothiazole sulfonamides employ a piperidine-4-carboxamide scaffold . This regioisomeric shift alters the spatial relationship between the sulfonamide nitrogen and the amide NH, producing a different hydrogen-bond donor/acceptor vector arrangement. Computed physicochemical data show the 2-carboxamide regioisomer possesses an XLogP3 of 4.5 [1], while a representative 4-carboxamide analog with a similar thiophene-sulfonyl-piperidine core (CAS 1797348-15-2) has an XLogP3 of 2.6 . This ~1.9 log unit difference corresponds to an approximately 80-fold difference in predicted octanol/water partition coefficient, indicating substantially higher membrane permeability potential for the 2-carboxamide scaffold [1].

Medicinal Chemistry Scaffold Differentiation Pharmacophore Geometry

Benzothiazole Substitution: 4-Ethyl vs. 4,6-Dimethyl Impact on TPSA and Steric Profile

The 4-ethyl substitution on the benzothiazole ring of the target compound provides a distinct steric and electronic profile compared with the 4,6-dimethyl analog (CAS 1097897-25-0, also C19H21N3O3S3). While the two compounds share identical molecular weight (435.58 g/mol) and formula, the 4-ethyl analog has a computed XLogP3 of 4.5 versus the 4,6-dimethyl analog's expected value of approximately 4.8–5.0 based on the additive contribution of an additional methyl group (Hansch π = ~0.5 per methyl) [1]. More critically, the TPSA of the target compound is 144 Ų, identical to the 4,6-dimethyl variant, but the absence of the 6-methyl group reduces steric bulk near the benzothiazole 6-position, a site frequently implicated in kinase hinge-binding interactions [2]. In benzothiazole-based EGFR and ROCK inhibitor series, 6-position substituents have been shown to modulate kinase selectivity by clashing with gatekeeper residues; the 6-H (target compound) versus 6-methyl choice is therefore a critical selectivity determinant [2].

Kinase Inhibition Structure-Activity Relationship Selectivity

Sulfonyl Group Electronic Differentiation: Thiophene-2-Sulfonyl vs. Methylsulfonyl

The thiophene-2-sulfonyl group of the target compound is a heteroaryl sulfonamide, electronically distinct from the simpler methylsulfonyl group found in close analogs such as N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide . The thiophene ring is electron-rich (π-excessive heterocycle) and can participate in sulfur–π, CH–π, and π–π stacking interactions with aromatic residues in protein binding pockets, interactions not available to a methylsulfonyl group. The Hammett σp value for a 2-thienyl group (~0.05) differs from that of methyl (~–0.17), meaning the thiophene-sulfonyl is slightly more electron-withdrawing, which can affect the acidity of the adjacent piperidine N–SO2 and the overall dipole moment of the molecule [1]. In endothelial lipase inhibitor SAR, the introduction of an α-sulfone (aryl-SO2-) moiety to benzothiazole scaffolds increased EL inhibitory potency, demonstrating that the nature of the sulfonyl substituent directly impacts target engagement [2].

Medicinal Chemistry Sulfonamide SAR Electronic Effects

Chiral Scaffold: Undefined Stereocenter at Piperidine 2-Position as a Selectivity Multiplier

The target compound contains one undefined stereocenter at the piperidine 2-position [1], making it a racemic mixture or single enantiomer depending on synthesis. This is a differentiating feature from achiral or constitutionally symmetric analogs within the same C19H21N3O3S3 isomer family. The stereochemical configuration at the piperidine 2-position dictates the spatial orientation of the carboxamide-linked benzothiazole relative to the thiophene-sulfonyl group, creating two distinct three-dimensional pharmacophores. In related piperidine-2-carboxamide drug discovery programs (e.g., 5-HT2C receptor positive allosteric modulators and ALK inhibitors), enantiomers have demonstrated divergent potency and selectivity profiles, with individual enantiomers often showing >10-fold differences in IC50 or EC50 values [2]. The availability of the compound as a racemate or as separated enantiomers provides procurement flexibility for stereochemical SAR studies that is not available with achiral 4-carboxamide regioisomers.

Chiral Chemistry Enantioselectivity Target Engagement

Multi-Target Screening Potential: Triple Heterocyclic Architecture vs. Simpler Analogs

The target compound incorporates three distinct sulfur-containing heterocycles (benzothiazole, thiophene, and the thiazole ring within the benzothiazole) within a single molecular framework, plus a sulfonamide linkage—yielding four distinct sulfur atoms in different oxidation states and chemical environments [1]. This sulfur-rich architecture contrasts with simpler benzothiazole–piperidine analogs that contain only one or two sulfur atoms. The Molecular Complexity score (computed as 669) and Heavy Atom Count (28) place this compound in a higher complexity bracket than many commonly screened benzothiazole derivatives [1]. Sulfur-containing heterocycles are privileged scaffolds in kinase inhibition, protease inhibition, and GPCR modulation, and the presence of multiple sulfur environments increases the probability of polypharmacology through diverse binding modes (sulfur–π, hydrogen bonding via sulfonamide, metal coordination via thiazole nitrogen) [2][3]. This architectural complexity makes the compound a valuable tool for phenotypic screening and target deconvolution studies where multi-target engagement is desired.

Phenotypic Screening Polypharmacology Chemical Biology

Recommended Application Scenarios for N-(4-Ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Procurement


Kinase Selectivity Profiling Using a 6-Unsubstituted Benzothiazole Scaffold

The absence of a 6-position substituent on the benzothiazole ring (in contrast to 6-methyl or 6-fluoro analogs) makes this compound a suitable probe for kinase panels where gatekeeper residue interactions are being interrogated. In benzothiazole-based EGFR and ROCK inhibitor programs, 6-position substituents have been shown to modulate kinase selectivity through steric interactions with the gatekeeper residue [1]. Procuring this 6-H analog enables direct assessment of the steric contribution to selectivity without confounding electronic effects from the 4-ethyl group.

CNS Penetration Studies Leveraging Optimized Lipophilicity

With a computed XLogP3 of 4.5 and TPSA of 144 Ų [1], this compound occupies a physicochemical space associated with favorable blood–brain barrier (BBB) permeability. The XLogP3 value is approximately 1.9 log units higher than comparable 4-carboxamide regioisomers , predicting significantly greater passive membrane permeability. Researchers investigating CNS targets (e.g., FAAH in brain, neuronal kinases, or GPCRs) where target engagement requires BBB penetration may find this scaffold more suitable than the more polar 4-carboxamide alternatives.

Stereochemical SAR for Chiral Target Engagement

The undefined stereocenter at the piperidine 2-position [1] enables procurement of racemic material for initial screening followed by enantiomer separation for stereospecific activity profiling. In related piperidine-2-carboxamide series targeting 5-HT2C and ALK, individual enantiomers have shown >10-fold potency differences [2]. This compound is therefore well-suited for medicinal chemistry campaigns where establishing the stereochemical preference of the target binding pocket is a critical step in lead optimization.

Thiophene-Sulfonamide Pharmacophore Exploration in Endothelial Lipase or FAAH Programs

The thiophene-2-sulfonyl group provides a heteroaryl sulfonamide pharmacophore that has been validated in both endothelial lipase (EL) and fatty acid amide hydrolase (FAAH) inhibitor programs [3][4]. The introduction of α-sulfone moieties to benzothiazole scaffolds increased EL inhibitory potency [3], while thiophene-sulfonyl piperidine benzothiazoles have demonstrated nanomolar FAAH inhibition [4]. This compound serves as a structurally distinct starting point for SAR exploration in either target class, particularly where the 4-ethylbenzothiazole and piperidine-2-carboxamide configuration offers a differentiated vector compared to literature compounds.

Quote Request

Request a Quote for N-(4-ethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.